2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
Overview
Description
“2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 24185-34-0 . It has a molecular weight of 254.76 . The IUPAC name for this compound is 2-oxo-1-phenyl-2-(1-piperidinyl)ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 254.76 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) explores the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. This compound, upon various synthetic transformations, resulted in compounds exhibiting antibacterial activity. This research illustrates the compound's utility in creating novel antimicrobial agents through efficient synthetic routes (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Grisar et al. (1976) identified (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as a compound capable of inhibiting ADP-induced aggregation of blood platelets. This study showcases the potential of derivatives of the base compound for therapeutic use in conditions where inhibition of platelet aggregation is desirable (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Antibacterial and Antifungal Activities
Another study by Patel and Agravat (2007) demonstrates the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles, which were then assessed for their antibacterial and antifungal activities. This research underscores the compound's role in the development of new antimicrobial agents (Patel & Agravat, 2007).
Synthesis of Amino Alcohols
The synthesis of amino alcohols containing multiple chiral centers using multisubstituted piperidines was explored by McCall, Grillo, and Comins (2008). This method highlights the compound's application in creating complex molecules with potential pharmaceutical uses (McCall, Grillo, & Comins, 2008).
Piperidine Catalyzed Reactions
Krawczyk (1996) developed a method involving the piperidine-catalyzed reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, leading to the synthesis of 2-aminoethylphenylphosphinic acids. This study presents a novel synthetic application of piperidine derivatives in organophosphorus chemistry (Krawczyk, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVVANXQIDWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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